D,L-N,N-Didesmethyl Venlafaxine-d6
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Overview
Description
D,L-N,N-Didesmethyl Venlafaxine-d6: is a deuterium-labeled metabolite of Venlafaxine. Venlafaxine is a derivative of phenylethylamine, which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.
Mechanism of Action
D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .
Comparison with Similar Compounds
Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine: Another deuterium-labeled metabolite of Venlafaxine with similar properties.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine produced by the enzyme CYP3A4.
O-Desmethyl Venlafaxine: A major metabolite of Venlafaxine produced by the enzyme CYP2D6.
Uniqueness: : D,L-N,N-Didesmethyl Venlafaxine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways .
Properties
CAS No. |
1020719-37-2 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |
InChI Key |
SUQHIQRIIBKNOR-PWDWWLAZSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |
Origin of Product |
United States |
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